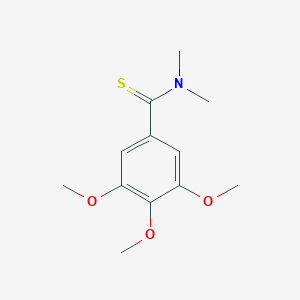
2-(benzoylamino)-N-(4-isopropylphenyl)-4-nitrobenzamide
Descripción general
Descripción
2-(benzoylamino)-N-(4-isopropylphenyl)-4-nitrobenzamide, also known as BINA, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of p300/CBP histone acetyltransferases, which are enzymes that play important roles in gene regulation and chromatin remodeling. BINA has been shown to have various biological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.
Mecanismo De Acción
2-(benzoylamino)-N-(4-isopropylphenyl)-4-nitrobenzamide inhibits the histone acetyltransferase activity of p300/CBP by binding to its bromodomain. This prevents the acetylation of histones and transcription factors, leading to changes in gene expression. This compound has been shown to be a selective inhibitor of p300/CBP, with little effect on other histone acetyltransferases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and microglia. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(benzoylamino)-N-(4-isopropylphenyl)-4-nitrobenzamide has several advantages for lab experiments. It is a potent and selective inhibitor of p300/CBP, which makes it a valuable tool for studying the role of these enzymes in various biological processes. This compound has also been shown to have low toxicity in vitro and in vivo, which makes it a safe and reliable tool for scientific research. However, this compound has several limitations. It has poor solubility in water, which can make it difficult to use in certain experiments. In addition, this compound has a short half-life in vivo, which can limit its effectiveness in animal studies.
Direcciones Futuras
There are several future directions for research involving 2-(benzoylamino)-N-(4-isopropylphenyl)-4-nitrobenzamide. One area of interest is the development of more potent and selective inhibitors of p300/CBP. Another area of interest is the use of this compound in combination with other drugs for the treatment of cancer and other diseases. In addition, further research is needed to understand the precise mechanisms of action of this compound in different biological contexts.
Aplicaciones Científicas De Investigación
2-(benzoylamino)-N-(4-isopropylphenyl)-4-nitrobenzamide has been used extensively in scientific research to study the role of p300/CBP in various biological processes. It has been shown to inhibit the acetylation of histones and transcription factors, which are important regulators of gene expression. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to have anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells.
Propiedades
IUPAC Name |
2-benzamido-4-nitro-N-(4-propan-2-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4/c1-15(2)16-8-10-18(11-9-16)24-23(28)20-13-12-19(26(29)30)14-21(20)25-22(27)17-6-4-3-5-7-17/h3-15H,1-2H3,(H,24,28)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTVSBRTGUMVNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-bromobenzyl)thio]-4-phenyl-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B3612506.png)

![1-[4-(1H-tetrazol-5-yl)benzyl]-2-(1,3-thiazol-4-yl)-1H-benzimidazole](/img/structure/B3612518.png)

![1'-[4-(1H-tetrazol-1-yl)benzoyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B3612552.png)

![N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B3612568.png)

![diethyl 2-{[(4-methoxyphenyl)acetyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B3612580.png)
![1-({5-[(2-fluorobenzoyl)amino]-1-phenyl-1H-pyrazol-4-yl}carbonyl)-4-piperidinecarboxamide](/img/structure/B3612585.png)
![N-(4-chlorophenyl)-5-[(2-fluorobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3612595.png)
![N-(4-methoxyphenyl)-2-[(2-thienylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3612600.png)
![2-[(2-chlorobenzoyl)amino]-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3612604.png)
![N-(3-{[(4-ethoxyphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)nicotinamide](/img/structure/B3612608.png)